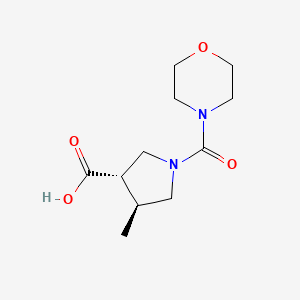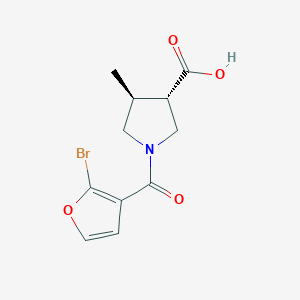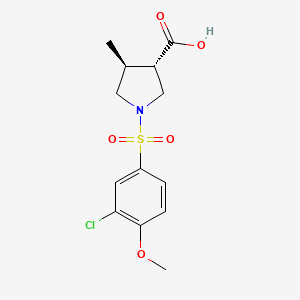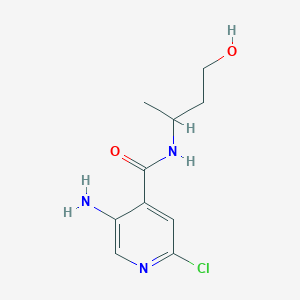![molecular formula C16H18N2O2 B6633091 8-[(6-Methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633091.png)
8-[(6-Methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(6-Methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as MPTN and is a synthetic analog of the natural compound dihydronitidine. MPTN has been studied extensively for its pharmacological properties and its potential use in various fields of research.
Wirkmechanismus
The mechanism of action of MPTN involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, MPTN has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Additionally, MPTN has been shown to activate the p53 signaling pathway, which is involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
MPTN has been shown to have a variety of biochemical and physiological effects. Studies have shown that MPTN can induce apoptosis in cancer cells through the activation of various signaling pathways. Additionally, MPTN has been shown to inhibit the growth and proliferation of cancer cells, which can lead to the suppression of tumor growth. Furthermore, MPTN has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using MPTN in lab experiments is its potent anticancer properties. Additionally, MPTN is relatively easy to synthesize and can be purified using various analytical techniques. However, one of the limitations of using MPTN in lab experiments is its potential toxicity. Studies have shown that MPTN can be toxic to normal cells at high concentrations, which can limit its potential use in clinical applications.
Zukünftige Richtungen
There are several future directions for the research of MPTN. One potential area of research is the development of new cancer therapies that incorporate MPTN. Additionally, further studies are needed to determine the optimal dosage and administration of MPTN in the treatment of various diseases. Furthermore, studies are needed to investigate the potential side effects and toxicity of MPTN in humans. Overall, the research of MPTN has significant potential for the development of new therapies in various fields of scientific research.
Synthesemethoden
The synthesis of MPTN involves a multi-step process that starts with the reaction of 2-bromo-5,6,7,8-tetrahydronaphthalen-1-ol with 6-methoxypyridin-3-amine. This reaction leads to the formation of 8-(6-methoxypyridin-3-ylamino)-5,6,7,8-tetrahydronaphthalen-2-ol, which is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
MPTN has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that MPTN has potent anticancer properties and can induce apoptosis in cancer cells. Additionally, MPTN has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
8-[(6-methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-20-16-8-6-12(10-17-16)18-15-4-2-3-11-5-7-13(19)9-14(11)15/h5-10,15,18-19H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZMZOXQUNSTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC2CCCC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(6-Methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6633010.png)

![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)







![(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B6633064.png)


